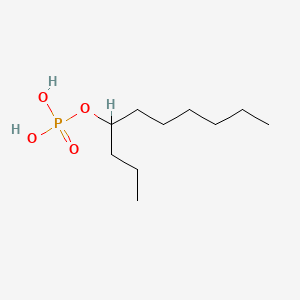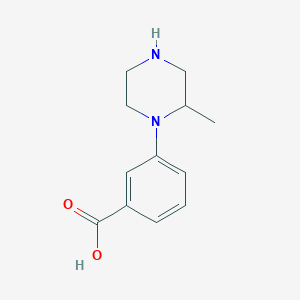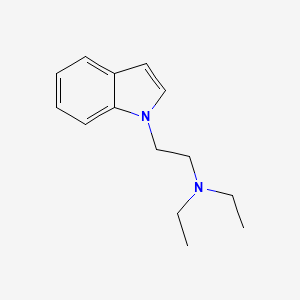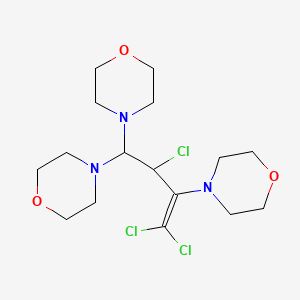
1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is a chemical compound with the molecular formula C16H26Cl3N3O3 and a molecular weight of 414.75 g/mol . It is known for its unique structure, which includes three morpholine rings attached to a central carbon atom that is also bonded to chlorine atoms and a dichloromethylene group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine typically involves the reaction of morpholine with a chlorinated precursor. One common method involves the reaction of morpholine with 1,1,3-trichloro-1-butene-2,4,4-triyl, which results in the formation of the desired compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-trichloro-2,4,4-tris(4-morpholino)-1-butene: A structurally similar compound with comparable chemical properties.
Morpholine derivatives: Other compounds containing morpholine rings, such as N-methylmorpholine and N-ethylmorpholine.
Uniqueness
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is unique due to its specific arrangement of morpholine rings and chlorinated groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Eigenschaften
CAS-Nummer |
68318-38-7 |
|---|---|
Molekularformel |
C16H26Cl3N3O3 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine |
InChI |
InChI=1S/C16H26Cl3N3O3/c17-13(14(15(18)19)20-1-7-23-8-2-20)16(21-3-9-24-10-4-21)22-5-11-25-12-6-22/h13,16H,1-12H2 |
InChI-Schlüssel |
YVWFFAAZXOIGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
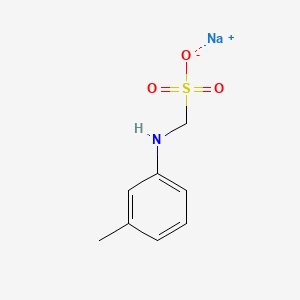
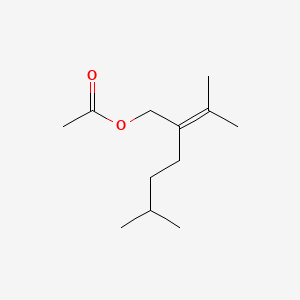
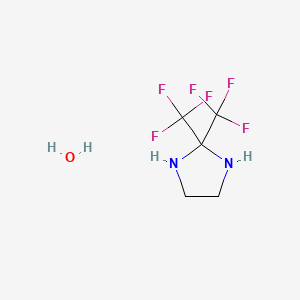
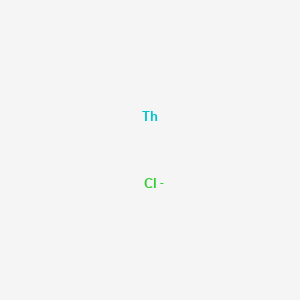
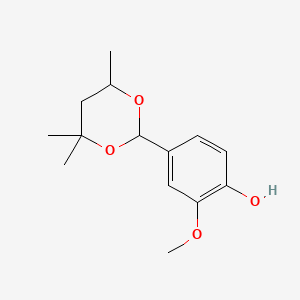
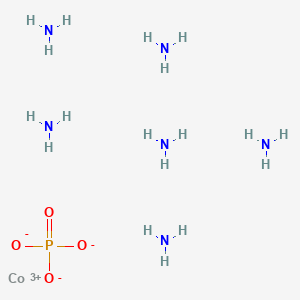
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
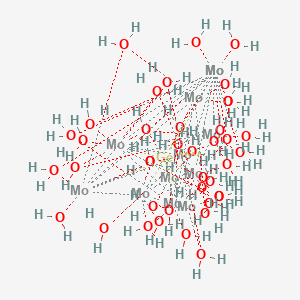
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
